1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
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Overview
Description
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is an organic compound with a complex structure that includes both methoxy and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the methoxybenzyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also undergo metabolic transformations that contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone: Similar structure but with a shorter carbon chain.
4-Methoxybenzaldehyde: Contains the methoxy group but lacks the sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the methoxy group.
Uniqueness
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is unique due to the combination of methoxy and sulfonyl groups within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-13-3-9-16(10-4-13)22(19,20)12-11-17(18)14-5-7-15(21-2)8-6-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEZHMRMQNGHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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